S-Methyl hexanethioate
Description
Current Scientific Significance and Research Landscape
The current research landscape is characterized by the application of advanced analytical techniques to detect and measure S-methyl hexanethioate at very low concentrations. acs.org Its presence has been reported in diverse natural sources such as hops (Humulus lupulus) and durian (Durio zibethinus), indicating a broad distribution in the plant kingdom. nih.gov Furthermore, studies have demonstrated its production by various microorganisms, including the fungus Geotrichum candidum and bacteria from the marine Roseobacter clade, opening avenues for biotechnological production of this flavor compound. researchgate.net
Academic Scope and Key Research Objectives
The academic scope of this compound research is interdisciplinary, spanning organic chemistry, food chemistry, microbiology, and sensory science. Key research objectives include:
Synthesis and Characterization: Developing efficient and novel methods for the synthesis of this compound and its analogs for use as reference standards in analytical studies. researchgate.net
Analytical Method Development: Improving and validating analytical methods, such as gas chromatography-olfactometry (GC-O) and comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS), for the sensitive and selective detection of this compound in complex volatile profiles. acs.orgtum.demdpi.com
Biosynthesis Pathways: Investigating the microbial and enzymatic pathways responsible for the formation of this compound in various food fermentations and natural systems. researchgate.net
Interactive Data Tables:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H14OS | nih.gov |
| Molecular Weight | 146.25 g/mol | fao.org |
| Appearance | Colorless to pale yellow liquid | nih.gov |
| Boiling Point | 118-121 °C @ 20 mm Hg | fao.orgperflavory.com |
| Specific Gravity | 0.829-0.834 @ 25 °C | perflavory.comthegoodscentscompany.com |
| Refractive Index | 1.477-1.482 @ 20 °C | perflavory.comthegoodscentscompany.com |
| Solubility | Soluble in oil and alcohol | nih.govfao.org |
Table 2: Regulatory and Identification Information for this compound
| Identifier | Value | Source |
| CAS Number | 2432-77-1 | nih.govfao.org |
| FEMA Number | 3862 | nih.gov |
| JECFA Number | 489 | nih.govfao.org |
| IUPAC Name | This compound | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
S-methyl hexanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OS/c1-3-4-5-6-7(8)9-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGAHYLJHAOPKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062417 | |
| Record name | Hexanethioic acid, S-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid | |
| Record name | S-Methyl hexanethioate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/515/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
120.00 to 122.00 °C. @ 0.00 mm Hg | |
| Record name | S-Methyl hexanethioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039465 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
soluble in oil and alcohol | |
| Record name | S-Methyl hexanethioate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/515/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.829-0.834 | |
| Record name | S-Methyl hexanethioate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/515/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2432-77-1 | |
| Record name | Hexanethioic acid, S-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methanethiol caproate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanethioic acid, S-methyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Hexanethioic acid, S-methyl ester | |
| Source | EPA DSSTox | |
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| Record name | S-methyl hexanethioate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | S-METHYL HEXANETHIOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC7G128ACI | |
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| Record name | S-Methyl hexanethioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039465 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Biosynthesis
Biogenic Origins and Distribution
The distribution of S-Methyl hexanethioate in nature is widespread, a testament to convergent metabolic pathways in different organisms. It is synthesized by various microorganisms and has been identified as a volatile component in several plant species and some animal-derived products. nih.govnih.govthegoodscentscompany.comresearchgate.net
Microorganisms, including specific fungi and bacteria, are significant producers of this compound and other related S-methyl thioesters. These compounds are often byproducts of sulfur metabolism and contribute significantly to the characteristic aromas of the environments these microbes inhabit, such as ripened cheeses.
The fungus Geotrichum candidum is a notable producer of this compound. nih.govfao.org Studies on various strains of this microorganism have demonstrated their capability to generate a range of S-methyl thioesters, including S-methyl thioacetate (B1230152), S-methyl thiopropionate, S-methyl thiobutanoate, and S-methyl thiohexanoate, particularly in cheese model media. nih.gov This was the first report of a fungus producing these specific sulfur compounds. nih.gov The synthesis in Geotrichum candidum can involve both enzymatic and spontaneous reactions, with the activation of short-chain fatty acids by a CoA residue being a likely prerequisite. nih.gov Research has shown that while S-methyl thioacetate (MTA) synthesis from methanethiol (B179389) and acetyl-CoA is primarily enzymatic, the formation of longer-chain thioesters like this compound is predominantly a spontaneous chemical reaction. nih.gov
Table 1: S-methyl thioesters produced by selected strains of Geotrichum candidum
| Compound | Producing Strains |
|---|---|
| S-methyl thioacetate | G2, G3, G5, G6 |
| S-methyl thiopropionate | G2, G3, G5, G6 |
| S-methyl thiobutanoate | G2, G3, G5, G6 |
| S-methyl thioisobutanoate | G2, G3, G5, G6 |
| S-methyl thioisovalerate | G2, G3, G5, G6 |
| S-methyl thiohexanoate | G2, G3, G5, G6 |
Data sourced from a study on ten strains of Geotrichum candidum. nih.gov
Certain marine bacteria are also known to synthesize this compound. Members of the Roseobacter clade, specifically Phaeobacter gallaeciensis and Oceanibulbus indolifex, have been identified as producers of various sulfides and thioesters, including this compound. researchgate.netrsc.org These bacteria are significant contributors to the global sulfur cycle. researchgate.netrsc.org The production of these volatile sulfur compounds is linked to the catabolism of dimethylsulfoniopropionate (DMSP) and amino acids like cysteine and methionine. nih.gov
Table 2: Volatile Sulfur Compounds from Roseobacter Clade Bacteria
| Compound | Producing Species |
|---|---|
| This compound | Phaeobacter gallaeciensis, Oceanibulbus indolifex |
| S-methyl phenylethanethioate | Phaeobacter gallaeciensis, Oceanibulbus indolifex |
| Various sulfides | Phaeobacter gallaeciensis, Oceanibulbus indolifex |
Source: Analysis of volatiles from two members of the Roseobacter clade. researchgate.netrsc.org
This compound has been identified as a volatile constituent in several plant species. It is notably present in hops (Humulus lupulus) and the durian fruit (Durio zibethinus). nih.govthegoodscentscompany.com In hops, a key ingredient in brewing, a complex mixture of volatile compounds, including various esters and sulfur compounds, contributes to the final aroma of beer. academicjournals.orgmdpi.com The presence of this compound in hop oil indicates its role in the characteristic scent profile of certain hop varieties. thegoodscentscompany.comthegoodscentscompany.com
The durian fruit is infamous for its potent and distinctive aroma, which is a complex blend of fruity and onion-like odors. researchgate.net This is due to a rich mixture of volatile esters and sulfur-containing compounds, including this compound (also referred to as S-methyl thiohexanoate in this context). researchgate.net
The compound has also been detected in animal products. Specifically, this compound is reported to be present in fish oil. thegoodscentscompany.com
Microbial Biosynthesis
Presence in Complex Natural Matrices
Beyond its direct biogenic sources, this compound is found in various complex natural and processed food products. Its occurrence in these matrices is often a result of the raw materials used or fermentation processes involving microorganisms. For instance, its presence in beer is linked to the use of hops (Humulus lupulus) during brewing. thegoodscentscompany.com The compound has also been identified in mushrooms. thegoodscentscompany.comthegoodscentscompany.com Due to its potent flavor profile, described as fruity with notes of cabbage and ripe Camembert, it is utilized as a flavoring agent in a variety of foods, including tropical fruit and cheese-flavored products. thegoodscentscompany.com
Table 3: Natural and Food Occurrences of this compound
| Matrix | Organism/Source |
|---|---|
| Cheese | Geotrichum candidum |
| Marine Environments | Roseobacter clade bacteria |
| Hops | Humulus lupulus |
| Durian | Durio zibethinus |
| Fish Oil | Animal-derived |
| Beer | Derived from hops |
| Mushrooms | Fungal source |
This table summarizes the diverse natural matrices where this compound has been identified. nih.govthegoodscentscompany.comresearchgate.netresearchgate.net
Food and Beverage Systems
This compound has been identified as a key aroma-active compound in a variety of food and beverage systems, contributing to their characteristic sensory attributes.
Cheese: This compound is particularly important in the aroma of numerous cheeses, where its formation is linked to the metabolic activities of microorganisms like Brevibacterium species. nih.gov It contributes to the savory and sometimes pungent notes characteristic of certain cheese varieties.
Strawberry: The characteristic aroma of strawberries is a complex blend of numerous volatile compounds, with this compound being a notable contributor. jst.go.jp Its formation is linked to the fruit's ripening process and the activity of specific enzymes. acs.orgacs.orgresearchgate.net
Soy Sauce: While the aroma profile of soy sauce is complex and influenced by a multitude of compounds, the presence of various sulfur compounds is well-documented. researchgate.netbham.ac.uknih.gov The intricate fermentation process involving microorganisms like Aspergillus oryzae creates a diverse array of flavor molecules, and while not extensively detailed, the potential for thioester formation exists. researchgate.net
The following interactive table summarizes the natural occurrence of this compound in various food and beverage systems.
| Food/Beverage System | Presence Confirmed | Key Role in Aroma/Flavor |
| Cheese | Yes | Contributes to savory and pungent notes |
| Beer | Yes | Influenced by hop variety |
| Strawberry | Yes | Part of the characteristic fruit aroma |
| Soy Sauce | Possible | Contributes to the complex flavor profile |
| Hops | Yes | Component of essential oil |
Biological Samples
The detection of this compound has also been explored in the context of metabolomics studies, particularly in animal models. Untargeted global metabolomics analysis of serum samples from mice has been conducted to identify various metabolites. nih.govnih.gov While comprehensive lists of all identified compounds are extensive, these studies lay the groundwork for understanding the metabolic profile, where volatile compounds like thioesters could potentially be present, although specific quantification of this compound in these studies is not explicitly detailed. nih.govnih.gov
Biosynthetic Pathways and Metabolic Intermediates
The formation of this compound involves specific enzymatic reactions and the availability of precursor molecules.
Enzymatic Pathways in Thioester Formation
Two key enzymes are implicated in the biosynthesis of thioesters like this compound:
Thiol Methyltransferase: This class of enzymes catalyzes the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a thiol compound. researchgate.netresearchgate.netbiorxiv.orgnih.gov In the context of this compound synthesis, a thiol methyltransferase would act on hexanethiol, methylating it to form the final thioester. The activity of these enzymes is conserved across various species and plays a role in the metabolism of numerous thiol-containing molecules. nih.gov
C-S Lyase: Carbon-sulfur lyases are enzymes that cleave carbon-sulfur bonds. mdpi.com In the context of thioester biosynthesis, a C-S lyase could be involved in the generation of the necessary thiol precursor. For instance, these enzymes can act on sulfur-containing amino acids or their derivatives, releasing a thiol that can then be utilized in subsequent reactions. nih.gov The role of C-S lyases in fatty acid metabolism is an area of ongoing research. nih.govwikipedia.org
Proposed Biosynthetic Precursors and Metabolic Flow
The biosynthesis of this compound is dependent on the availability of specific precursor molecules within a given system.
In Cheese: The formation of S-methyl thioesters in cheese by bacteria such as Brevibacterium can utilize both short-chain fatty acids and branched-chain amino acids as precursors. nih.gov The metabolic pathway likely involves the conversion of hexanoic acid to its activated form, hexanoyl-CoA, and the generation of methanethiol, potentially from the degradation of methionine. The subsequent esterification, possibly catalyzed by an as-yet-unidentified enzyme with thioester synthase activity, would then form this compound.
In Strawberry: The biosynthesis of esters, including thioesters, in strawberries is a dynamic process that intensifies during ripening. acs.orgacs.orgresearchgate.net The pathway involves alcohol acyltransferases (AATs), which can utilize a range of alcohols and acyl-CoAs. jst.go.jpnih.gov It is proposed that hexanoyl-CoA, derived from fatty acid metabolism, serves as the acyl donor, while methanethiol acts as the alcohol acceptor in a reaction catalyzed by a strawberry AAT to produce this compound. jst.go.jp
In Beer: The precursors for this compound in beer are primarily derived from hops and malt, and their transformation is mediated by yeast during fermentation. The metabolic pathways of the yeast can convert precursors from the raw materials into a variety of flavor-active compounds, including thioesters.
Chemical Synthesis and Reaction Mechanisms
Synthetic Methodologies for S-Methyl Hexanethioate and Related Thioesters
The synthesis of thioesters, such as this compound, can be achieved through a variety of chemical strategies. These methods range from classical condensation reactions to modern transition-metal-catalyzed processes.
"One-Pot" Esterification Techniques
Another efficient one-pot, two-step method utilizes sodium thiosulfate (B1220275) pentahydrate as an odorless and low-toxicity sulfur surrogate. researchgate.net This process involves the acylation of sodium thiosulfate with an aryl anhydride, followed by a substitution reaction with an organic halide to produce the desired thioester in yields ranging from 42% to 90%. researchgate.net This technique is operationally simple and applicable to large-scale synthesis. researchgate.net
Phosphorus/Sulfur Reagent-Mediated Synthesis
Phosphorus/sulfur reagents are widely used for the thionation of carbonyl compounds, including the conversion of esters to their thiocarbonyl analogs (thionoesters). Lawesson's reagent (LR) is a prominent example, valued for its mild reaction conditions compared to phosphorus pentasulfide (P₄S₁₀). organic-chemistry.orgencyclopedia.pub While primarily used to create thionoesters (R-C(=S)-OR'), these can be isomeric with the desired thioesters (R-C(=O)-SR'). wikipedia.org Lawesson's reagent can convert carboxylic acids directly into thioacids, which are versatile precursors for thioester synthesis. nih.gov
The combination of phosphorus pentasulfide (P₄S₁₀) and hexamethyldisiloxane (B120664) (HMDO) also serves as an effective thionating system for esters and lactones. nih.gov This method offers an advantage in purification, as the byproducts can be removed by a simple hydrolytic workup instead of chromatography. nih.govresearchgate.net While not involving aluminum, methods using aluminum thiolates, such as those derived from diisobutylaluminum hydride or generated in situ from Grignard reagents and thiols, also provide pathways to thioesters from esters. researchgate.netacs.org
Carbonylation Reactions (e.g., Palladium-Catalyzed)
Palladium-catalyzed carbonylation reactions represent a powerful and versatile method for synthesizing thioesters. These reactions typically involve the coupling of an organic halide or pseudohalide with a thiol and carbon monoxide. organic-chemistry.org This approach can be performed under mild, phosphine-free conditions using polymer-supported palladium catalysts, which can be recovered and reused multiple times without significant loss of activity. organic-chemistry.org
Various substrates can be employed in these reactions. For instance, aryl iodides can be thiocarbonylated using S-aryl thioformates as a thioester source at ambient temperature. nih.gov Another strategy involves the palladium-catalyzed thiocarbonylation of alkenes using carbon dioxide (CO₂) as a sustainable carbonyl source in the presence of a hydrosilane reductant. rsc.org This method, facilitated by a specific N-P type ligand, proceeds under neutral conditions and demonstrates high regioselectivity for branched thioesters. rsc.org Furthermore, the carbonylative 1,2-difunctionalization of ethylene (B1197577) with organic disulfides has been developed, yielding β-thiopropionate thioesters. nih.gov
The table below summarizes representative examples of palladium-catalyzed synthesis of S-aryl thioesters, demonstrating the scope and efficiency of this methodology.
| Entry | Aryl Iodide | Aryl Sulfonyl Hydrazide | Product | Yield (%) |
| 1 | Iodobenzene | p-Tolylsulfonyl hydrazide | S-p-Tolyl benzothioate | 95 |
| 2 | 2-Iodotoluene | p-Tolylsulfonyl hydrazide | S-p-Tolyl-2-methylbenzothioate | 74 |
| 3 | 1-Iodonaphthalene | p-Tolylsulfonyl hydrazide | S-p-Tolyl naphthothioate | 77 |
| 4 | 3-Fluoroiodobenzene | p-Tolylsulfonyl hydrazide | S-p-Tolyl-3-fluorobenzothioate | 94 |
| 5 | 2-Iodothiophene | p-Tolylsulfonyl hydrazide | S-p-Tolyl-2-thiophenethioate | 61 |
| Data sourced from supplementary information on Palladium-Catalyzed Thiocarbonylation of Aryl Iodides and Aryl Sulfonyl Hydrazides. wikipedia.org |
Radical-Mediated Decarboxylation Approaches
Radical-mediated reactions offer a distinct pathway to thioesters and related compounds by leveraging the decarboxylation of carboxylic acid derivatives. The Barton decarboxylation is a classic example, where a carboxylic acid is first converted into a thiohydroxamate ester (a Barton ester). wikipedia.org This ester is then heated with a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), and a hydrogen atom donor like tributylstannane, leading to the formation of a decarboxylated alkane. wikipedia.orgyoutube.com By trapping the intermediate alkyl radical with a sulfur-based species instead of a hydrogen donor, this method can be adapted for C-S bond formation.
More recent advancements utilize visible-light photoredox catalysis to generate radicals under milder conditions. researchgate.net For example, alkyl redox-active esters, derived from abundant carboxylic acids, can undergo direct decarboxylative thiolation to produce free thiols. researchgate.net These thiols can then be diversified in situ to form various sulfur-containing compounds, including thioesters. researchgate.net Another approach involves the radical-mediated cross-coupling of thioacids with C(sp³)–H bonds under visible light, which can directly furnish thioester products. rsc.org
Transesterification Processes (e.g., Base-Catalyzed)
Transesterification is the process of exchanging the alkoxy or alkylthio group of an ester or thioester with another alcohol or thiol, respectively. This equilibrium-driven reaction is often catalyzed by either an acid or a base. wikipedia.org
In base-catalyzed transesterification, a strong base is used to deprotonate the incoming alcohol or thiol, increasing its nucleophilicity. wikipedia.orgsrsintl.com For thioesters, this involves the reaction of a starting thioester (R-CO-SR') with a different thiol (R''-SH) in the presence of a base to yield a new thioester (R-CO-SR'') and the released thiol (R'-SH). The mechanism proceeds through a nucleophilic attack of the thiolate anion on the carbonyl carbon of the thioester, forming a tetrahedral intermediate, which then collapses to release the leaving thiolate group. srsintl.comresearchgate.net To drive the reaction to completion, a large excess of the incoming thiol can be used. wikipedia.org While direct examples for this compound are not extensively detailed, the base-catalyzed transesterification of thionoesters to produce other thionoesters is a well-documented and analogous process. wikipedia.org
Fundamental Reaction Mechanisms
The synthetic methods described above are governed by distinct reaction mechanisms.
Palladium-Catalyzed Carbonylation : The catalytic cycle typically begins with the oxidative addition of an organic halide to a Pd(0) complex. This is followed by the migratory insertion of carbon monoxide into the palladium-carbon bond to form an acylpalladium intermediate. The final step is a reductive elimination, often after reaction with a thiol or thiolate, which forms the thioester product and regenerates the Pd(0) catalyst. acs.orgacs.orgliv.ac.uk
Radical-Mediated Decarboxylation : In the Barton decarboxylation, the reaction is initiated by a radical initiator (e.g., AIBN) which abstracts a hydrogen from a donor (e.g., tributylstannane) to form a stannyl (B1234572) radical. This radical attacks the sulfur atom of the Barton ester, leading to the homolysis of the N-O bond. The resulting carboxyl radical rapidly loses carbon dioxide to form an alkyl radical, which then abstracts a hydrogen from the donor to yield the final alkane and propagate the radical chain. wikipedia.orgyoutube.com Photochemical methods involve a photocatalyst that, upon excitation by visible light, initiates a single-electron transfer (SET) process to generate the key radical intermediates. researchgate.netrsc.org
Base-Catalyzed Transesterification : This reaction follows a nucleophilic acyl substitution pathway. A strong base deprotonates the incoming thiol to form a highly nucleophilic thiolate anion. This anion attacks the electrophilic carbonyl carbon of the starting thioester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses by expelling the original thiolate as a leaving group, resulting in the new thioester product. wikipedia.orgsrsintl.comresearchgate.net
Hydrolytic Stability and Pathways
Thioesters, including this compound, undergo hydrolysis to yield a carboxylic acid and a thiol. wikipedia.org The stability of the thioester bond is pH-dependent, with distinct pathways for acid-catalyzed, base-catalyzed, and neutral (pH-independent) hydrolysis.
Base-Mediated Hydrolysis: This pathway is typically the fastest. It involves the direct attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the more stable carboxylate anion and methanethiol (B179389).
Acid-Mediated Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanethiol yield hexanoic acid. pearson.com
pH-Independent Hydrolysis: This pathway involves the direct attack of a water molecule on the thioester. While it occurs, its rate is generally much slower compared to the acid- or base-catalyzed pathways.
Research on the model alkyl thioester, S-methyl thioacetate (B1230152), demonstrates that under specific conditions, thioesters can persist in aqueous environments for extended periods, with exchange reactions often outcompeting hydrolysis.
| Condition | Rate Constant Type | Value (for S-methyl thioacetate) |
| Acidic | kₐ (M⁻¹ s⁻¹) | 1.5 x 10⁻⁵ |
| Basic | kₑ (M⁻¹ s⁻¹) | 1.6 x 10⁻¹ |
| Neutral | kₙ (s⁻¹) | 3.6 x 10⁻⁸ |
Data for the model compound S-methyl thioacetate in water.
Nucleophilic Acyl Substitution Mechanisms
Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including thioesters. gonzaga.edu The general mechanism is a two-step process: nucleophilic addition followed by elimination.
Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon of this compound. This breaks the C=O pi bond and forms a tetrahedral intermediate with a negative charge on the oxygen atom.
Elimination of Leaving Group: The tetrahedral intermediate is transient. The negative charge on the oxygen reforms the C=O pi bond, and in the process, a leaving group is expelled. For this compound, the methanethiolate (B1210775) anion (⁻SCH₃) is the leaving group, which is considered a good leaving group due to the relatively low pKa of its conjugate acid, methanethiol.
The reactivity of thioesters in nucleophilic acyl substitution is greater than that of esters and amides but less than that of acid chlorides and anhydrides. This is because the resonance stabilization between the sulfur lone pairs and the carbonyl is less effective than with oxygen or nitrogen, making the carbonyl carbon more electrophilic.
| Compound Type | General Structure | Relative Reactivity |
| Acid Chloride | R-CO-Cl | Highest |
| Acid Anhydride | R-CO-O-CO-R' | High |
| Thioester | R-CO-SR' | Moderate |
| Ester | R-CO-OR' | Low |
| Amide | R-CO-NR'₂ | Lowest |
Redox Reactions Involving the Thioester Moiety
The thioester functionality in this compound can undergo both oxidation and reduction reactions.
Oxidation: The sulfur atom in the thioester is susceptible to oxidation. inchem.org Treatment with oxidizing agents can convert the sulfide-level sulfur to higher oxidation states. For instance, mild oxidants can produce a sulfoxide, while stronger oxidants can lead to a sulfone. This reactivity is a key aspect of the bioactivation of certain antithrombotic prodrugs containing thioester or thiolactone structures. wikipedia.org
Reduction: Thioesters can be reduced to either aldehydes or primary alcohols, depending on the reducing agent and reaction conditions.
Reduction to Aldehydes: A notable method is the Fukuyama reduction, which uses a palladium-catalyzed reaction with a silane (B1218182) hydride source (e.g., triethylsilane) to selectively reduce the thioester to an aldehyde. wikipedia.org
Reduction to Alcohols: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), reduce the thioester past the aldehyde stage to the corresponding primary alcohol, in this case, 1-hexanol. libretexts.orgucalgary.ca The mechanism involves two hydride additions. The first addition forms an intermediate that eliminates the thiolate leaving group to form hexanal, which is then immediately reduced by a second equivalent of the hydride to form the alcohol. ucalgary.ca Biocatalytic methods using alcohol dehydrogenases have also been shown to reduce thioesters. tudelft.nl Furthermore, catalytic hydrogenation with H₂ can be employed to produce the corresponding alcohol and thiol. nih.gov
Catalytic Reaction Pathways
The reactivity of this compound can be significantly influenced and expanded through catalysis.
Acid/Base Catalysis: As discussed under hydrolytic stability (3.2.1) and nucleophilic acyl substitution (3.2.2), both acids and bases are effective catalysts for reactions at the thioester carbonyl group. They function by activating either the thioester (acid catalysis) or the nucleophile (base catalysis).
Transition-Metal Catalysis: Thioesters are valuable substrates in transition-metal-catalyzed cross-coupling reactions. dntb.gov.uaacs.org The carbon-sulfur bond of the thioester can be activated by metals like palladium and nickel. This allows the acyl group or a decarbonylated version of the alkyl group to be coupled with other organic fragments. Examples of such transformations include:
Fukuyama Coupling: A palladium-catalyzed coupling between a thioester and an organozinc reagent to form a ketone.
Decarbonylative Coupling: Palladium- or nickel-catalyzed reactions where the thioester undergoes decarbonylation (loss of CO), followed by the coupling of the remaining alkyl fragments to form new C-S or C-C bonds. acs.org For example, a thioester can be converted to a thioether in a decarbonylative C-S coupling reaction. acs.org
These catalytic pathways provide powerful tools for forming complex molecules from thioester precursors like this compound. researchgate.net
Analytical Chemistry and Spectroscopic Characterization
Advanced Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating S-Methyl hexanethioate from other volatile and semi-volatile compounds. The choice of technique is dictated by the sample's complexity and the analytical objective.
Gas chromatography is the primary technique for the analysis of volatile compounds like this compound. Its separation is based on the compound's boiling point and its affinity for the stationary phase of the GC column. Quantification can be achieved using various detectors, including the flame ionization detector (FID) for general hydrocarbon analysis and the sulfur chemiluminescence detector (SCD) for selective measurement of sulfur-containing compounds. nih.gov
The retention of this compound is characterized by its Kovats retention index (RI), which is a dimensionless unit that normalizes retention times relative to n-alkanes. This allows for comparison of data across different systems. nih.gov Experimental Kovats indices for this compound have been determined on various types of GC columns, highlighting its elution behavior under different polarity conditions. nih.gov
| Stationary Phase Type | Kovats Retention Index (RI) |
|---|---|
| Standard Non-Polar | 1073 / 1074 |
| Semi-Standard Non-Polar | 1063 |
| Standard Polar | 1412 |
Table 1. Kovats Retention Indices for this compound on Different GC Column Phases. nih.gov
A typical GC-MS method for analyzing volatile compounds, which would be suitable for this compound, might employ a DB-5MS column with a temperature program starting at 40°C and ramping up to 250°C. nih.gov
While GC is favored for volatile analysis, liquid chromatography, particularly high-performance liquid chromatography (HPLC), has been utilized for the characterization of this compound and related thioesters. nih.gov Specifically, reverse-phase HPLC (RP-HPLC) has been employed to determine key physicochemical parameters such as lipophilicity (log kw). nih.gov This method separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase. Such analyses are crucial for understanding the compound's behavior in different chemical environments. nih.gov
For the analysis of volatile thiols and related compounds, LC methods can offer simplified sample preparation protocols compared to GC-based approaches, especially when derivatization is employed to enhance detection by UV or fluorescence detectors. mdpi.com
For highly complex samples containing numerous volatile constituents, comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in separation power. wiley.com This technique couples two different GC columns (e.g., a non-polar column in the first dimension and a polar column in the second) via a modulator. mosh-moah.de The modulator traps small, sequential portions of the effluent from the first column and re-injects them onto the second column for a rapid, secondary separation. mosh-moah.de
The result is a structured two-dimensional chromatogram where compounds are separated by volatility in the first dimension and polarity in the second. mosh-moah.de This greatly increases peak capacity and resolution, allowing for the separation of compounds that would co-elute in a standard one-dimensional GC analysis. wiley.com While specific GCxGC studies focusing solely on this compound are not prevalent, the technique is ideally suited for the detailed analysis of complex food, beverage, and environmental samples where volatile sulfur compounds and thioesters are important components. elsevierpure.com
Mass Spectrometry for Identification and Quantification
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound, typically used in conjunction with a chromatographic separation technique like GC or LC.
When coupled with Gas Chromatography, Electron Ionization Mass Spectrometry (GC/EI-MS) is the most common method for identifying this compound. In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), causing them to fragment in a reproducible manner. This fragmentation pattern acts as a chemical fingerprint, which can be compared against spectral libraries like the NIST Mass Spectral Library for positive identification. nih.gov The mass spectrum of this compound is characterized by several key fragment ions. nih.gov
| Fragment Ion (m/z) | Relative Abundance | Potential Fragment Structure |
|---|---|---|
| 43 | Most Abundant | [C3H7]+ or [CH3CO]+ |
| 71 | Second Most Abundant | [C5H11]+ or [C4H7O]+ |
| 99 | Third Most Abundant | [C5H11CO]+ |
Table 2. Principal Fragment Ions of this compound in Electron Ionization Mass Spectrometry. nih.gov
Tandem mass spectrometry (MS/MS) provides an additional layer of structural confirmation and is particularly useful when analyzing complex matrices with LC. In this technique, a specific precursor ion (e.g., the molecular ion of this compound, [M+H]+) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This process enhances specificity and signal-to-noise ratio.
While experimental MS/MS data for this specific compound is limited in publicly available literature, predictive models based on known chemical fragmentation rules are available. The Human Metabolome Database provides predicted LC-MS/MS spectra for this compound. hmdb.ca For the protonated molecule ([C7H14OS+H]+, m/z 147.08) under positive ion mode, fragmentation is predicted to yield several characteristic product ions. It is important to note that such predicted spectra serve as a guide and require experimental verification for definitive identification. hmdb.ca
| Precursor Ion (m/z) | Collision Energy | Predicted Product Ion (m/z) |
|---|---|---|
| 147.08 | 20V (Positive Mode) | 99.08 |
| 147.08 | 20V (Positive Mode) | 71.08 |
| 147.08 | 20V (Positive Mode) | 69.07 |
| 147.08 | 20V (Positive Mode) | 47.00 |
Table 3. Predicted LC-MS/MS Fragmentation Data for this compound. hmdb.ca
High-resolution mass spectrometry (HRMS) would enable the determination of the elemental composition of this compound and its fragments by measuring mass-to-charge ratios with very high accuracy, further increasing confidence in its identification.
Functional Roles and Applications in Flavor Science and Biology
Contribution to Aroma and Flavor Profiles
The distinct and potent aroma of S-Methyl hexanethioate allows it to play a dual role in food systems, acting as both a desirable characteristic flavor note and a potential off-flavor, depending on its concentration and the food matrix.
This compound is characterized by a complex aroma profile, with sensory descriptors varying based on its concentration and the medium in which it is evaluated. Research, including studies on libraries of S-methyl thioesters, has identified several key odor notes associated with this compound. Assessors have consistently detected "green," "floral," and "pineapple" aromas. nih.gov A "fruity" note has also been confirmed by trained panelists. nih.gov In addition to these fruity and floral characteristics, this compound possesses strong sulfury and savory notes, often described as "cabbagy," "rubbery," and "cheesy." nih.govtum.de One analysis described its odor profile at a 0.10% concentration in dipropylene glycol as fruity, ethereal, green, tropical, cabbage, cheesy, rancid, and floral green. Another description noted attributes of cabbage, ripe Camembert, and rancid, with a floral green background reminiscent of grass and mature pineapple.
| Descriptor Category | Specific Odor Notes | Source Citation |
|---|---|---|
| Fruity/Floral | Fruity, Pineapple, Floral, Green, Tropical, Ethereal | nih.govhmdb.ca |
| Sulfury/Savory | Cabbagy, Cheesy, Rancid, Rubbery | nih.govtum.dehmdb.ca |
Hops and Beer: This compound is a notable component of hop oil. thegoodscentscompany.com Research has identified S-methylthio-hexanoate as one of the dominant sulfur-containing volatiles in the essential oil of hop cones. hst-j.org Consequently, it is found in beer, where it can be transferred from the hops during the brewing process. thegoodscentscompany.comnih.gov In dry-hopped beers, S-methyl hexanthioate is one of the thioesters that can be quantified to assess the aroma impact of different hop genotypes. nih.gov Its contribution can be significant; an early study on odor-active compounds in hops concluded that this compound was a primary contributor to the total hop aroma. tum.de
Other Foods and Applications: this compound is naturally present in durian fruit (Durio zibethinus). thegoodscentscompany.comnih.gov As a flavoring agent, it is utilized to impart specific notes in a variety of products, including tropical fruit flavors like passionfruit, guava, and pineapple, as well as in savory and cheese flavors. hmdb.ca While not reported as a natural component of strawberry, it is suggested to harmonize well with strawberry and coconut flavors at low dosages in flavor applications. firmenich.com Its presence in soy sauce has not been reported in the reviewed literature.
| Food System | Role / Context | Source Citation |
|---|---|---|
| Hops | Natural key odor-active component of hop essential oil. | tum.dethegoodscentscompany.comhst-j.org |
| Beer | Contributes to aroma, transferred from hops. Can also be an off-flavor. | tum.dethegoodscentscompany.comnih.gov |
| Durian Fruit | Natural volatile component. | thegoodscentscompany.comnih.gov |
| Flavor Formulations | Used in tropical fruit, pineapple, cheese, and savory flavors. Complements strawberry flavor. | hmdb.cafirmenich.com |
The potent and distinctively sulfury characteristics of this compound mean that it can also contribute to undesirable off-flavors. In the context of beer, it has been specifically identified as a source of "cabbagy" and "rubbery" off-notes that can detract from the desired aroma profile. tum.de The perception of this compound as a positive flavor note or a negative off-flavor is highly dependent on its concentration exceeding a certain threshold in the final product.
Biochemical and Biological Activities
Beyond its role in flavor science, this compound is recognized as a metabolite in biological systems, primarily linked to lipid metabolism.
As a thioester derivative of a fatty acid, this compound is structurally and metabolically linked to lipid pathways. foodb.cahmdb.ca It is classified as a fatty acyl thioester and is associated with the Fatty Acid Metabolism pathway. foodb.cahmdb.ca Thioesters are critical intermediates in the metabolism of fatty acids. Studies on the biosynthesis of related S-methyl thioesters in Brevibacterium species, which are important in cheese ripening, have shown that they can be produced from fatty acids and branched-chain amino acids. nih.gov These pathways involve the formation of acyl-Coenzyme A (acyl-CoA) intermediates from the precursor fatty acids or amino acids, which are then converted to the corresponding S-methyl thioesters. nih.gov This demonstrates a direct biochemical link between fatty acid catabolism and the formation of these potent aroma compounds. nih.gov
Potential as a Biological Marker (e.g., in metabolomics for disease diagnosis)
The identification of unique and reliable biomarkers is a critical goal in the field of metabolomics for the early diagnosis and monitoring of diseases. Volatile organic compounds (VOCs), including sulfur-containing compounds, have garnered significant attention as potential non-invasive biomarkers. While research specifically designating this compound as a definitive biomarker for a particular disease in humans is still emerging, preliminary studies and broader research on related compounds suggest its potential in this area.
A study utilizing an untargeted metabolomics approach on the serum of mice with hypertensive cerebral microbleeds identified this compound as one of several potential biomarkers. nih.gov This finding, although preclinical, points towards the possibility of this compound being involved in pathological processes that could be indicative of certain disease states.
Furthermore, the broader class of volatile sulfur compounds (VSCs) is actively being investigated for its diagnostic potential in various conditions. For instance, VSCs are recognized as useful indicators for the diagnosis and progression of periodontal disease. semanticscholar.orgresearchgate.net Elevated levels of other VSCs, such as methyl mercaptan, have been observed in patients with bipolar disorder, suggesting a potential link between metabolic alterations and psychiatric conditions. nih.gov These studies on related sulfur compounds provide a strong rationale for further investigating the role of this compound as a specific biomarker in human diseases.
| Volatile Sulfur Compound | Potential Disease Association | Study Context | Reference |
|---|---|---|---|
| This compound | Hypertensive cerebral microbleeds | Untargeted metabolomics in mice serum | nih.gov |
| General Volatile Sulfur Compounds (VSCs) | Periodontal disease | Measurement in mouth air of elderly non-smokers | semanticscholar.orgresearchgate.net |
| Methyl mercaptan (CH3SH) | Bipolar Disorder | Analysis of exhaled breath | nih.gov |
Enzyme Substrate Relationships and Metabolic Transformations
The synthesis and metabolism of thioesters like this compound in biological systems are intrinsically linked to enzymatic activities. While the specific enzymatic pathways for this compound in mammals are not extensively detailed in current literature, studies on analogous compounds and microorganisms provide valuable insights into its potential enzyme substrate relationships and metabolic transformations.
Research on the fungus Geotrichum candidum has demonstrated the enzymatic synthesis of a related compound, S-methyl thioacetate (B1230152), from methanethiol (B179389) and acetyl-CoA. nih.gov This suggests that the formation of short-chain S-methyl thioesters can be an enzyme-catalyzed process. The study also indicated that for longer-chain acyl-CoA compounds, from C3 to C6, the synthesis of thioesters was primarily a spontaneous reaction under the studied conditions. nih.gov This finding implies that the biosynthesis of this compound could potentially involve an enzymatic reaction with hexanoyl-CoA as a substrate. The activation of short-chain fatty acids by coenzyme A (CoA) is likely a prerequisite for the synthesis of their corresponding S-methyl thioesters. nih.gov
The metabolic breakdown of this compound would likely involve hydrolysis of the thioester bond, a reaction commonly catalyzed by esterase or thioesterase enzymes. This would release hexanoic acid and methanethiol, which can then enter their respective metabolic pathways. The Human Metabolome Database lists this compound as being involved in fatty acid and lipid metabolism pathways. hmdb.ca
Protein Interactions and Ligand Binding
The biological effects of small molecules like this compound are often mediated through their interaction with proteins. The RCSB Protein Data Bank (PDB) provides evidence of this compound (with the ligand identifier QRL) binding to a specific protein. ebi.ac.uk
The protein is an esterase from the hyperthermophilic archaeon Pyrococcus furiosus, identified as Pf2001 (PDB ID: 5G5M). ebi.ac.uk This finding provides a concrete example of a protein-ligand interaction involving this compound. The structure reveals how the compound is accommodated within the binding site of the enzyme. Esterases are a class of hydrolase enzymes that cleave ester bonds, and the binding of this compound to this enzyme suggests it could be a substrate or an inhibitor. The specific functional consequence of this binding would require further experimental investigation.
| Protein | Organism | PDB ID | Ligand ID for this compound | Protein Class | Reference |
|---|---|---|---|---|---|
| Esterase Pf2001 | Pyrococcus furiosus | 5G5M | QRL | Hydrolase | ebi.ac.uk |
Environmental Fate and Degradation Mechanisms
Abiotic Degradation Pathways
Abiotic degradation involves non-biological processes that lead to the transformation of chemical compounds. For S-Methyl hexanethioate, the primary abiotic degradation pathways are hydrolysis and photolysis.
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. Thioesters, such as this compound, can undergo hydrolysis to yield a carboxylic acid and a thiol. wikipedia.org In this case, hydrolysis would break the thioester bond, forming hexanoic acid and methanethiol (B179389). wikipedia.org
Table 1: Hydrolysis Rate Constants for S-Methyl Thioacetate (B1230152) at 23°C nih.govresearchgate.netscholarhub.vn
| Parameter | Value |
| Acid-mediated hydrolysis rate constant (ka) | 1.5 × 10-5 M-1 s-1 |
| Base-mediated hydrolysis rate constant (kb) | 1.6 × 10-1 M-1 s-1 |
| pH-independent hydrolysis rate constant (kw) | 3.6 × 10-8 s-1 |
| Half-life at pH 7 | 155 days |
This data for S-methyl thioacetate provides an estimate for the hydrolytic stability of the S-methyl thioester functional group.
In environmental matrices such as soil and water, the presence of minerals and dissolved organic matter could potentially catalyze the hydrolysis of this compound, though specific studies on this are lacking.
Photolysis is the degradation of a chemical compound by light. wikipedia.org Volatile sulfur compounds can be susceptible to photodegradation in the atmosphere. researchgate.net The process involves the absorption of light energy, leading to the excitation of the molecule and subsequent chemical reactions, often involving reactive oxygen species. wikipedia.org
While specific photolytic studies on this compound are not available, related volatile sulfur compounds are known to be degraded in the atmosphere by hydroxyl radicals. nih.gov The likely products of photolytic degradation would depend on the specific atmospheric conditions but could involve oxidation of the sulfur atom and cleavage of the ester bond. Given its volatility, atmospheric photolysis could be a relevant environmental fate process for this compound.
Biotic Degradation Pathways
Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms and their enzymes.
Microorganisms play a crucial role in the degradation of organic compounds in the environment. The biodegradation of esters, including those found in soil and water, is a well-documented process. researchgate.netnih.govbohrium.comepa.gov The initial step in the biodegradation of esters is typically hydrolysis, catalyzed by microbial esterases, to form an alcohol and a carboxylic acid. nih.gov
In the case of this compound, microbial degradation would likely be initiated by a thioesterase enzyme, cleaving the thioester bond to produce hexanoic acid and methanethiol. Both of these degradation products are readily biodegradable by a wide range of microorganisms. Hexanoic acid can be metabolized through the beta-oxidation pathway, a central metabolic route for the degradation of fatty acids. libretexts.org Methanethiol, a volatile sulfur compound, can be utilized by various bacteria as a source of carbon and sulfur.
While specific microbial strains capable of degrading this compound have not been identified, the widespread occurrence of microorganisms that can metabolize fatty acids and simple sulfur compounds suggests that it is unlikely to persist in microbially active environments.
In biological systems, thioesterases are a diverse family of enzymes that catalyze the hydrolysis of thioester bonds. nih.gov These enzymes are involved in various metabolic pathways, including fatty acid metabolism. nih.govnih.gov Acyl-CoA thioesterases, for example, play a role in regulating the intracellular levels of acyl-CoAs and free fatty acids. nih.gov
The enzymatic cleavage of the thioester bond in this compound would release hexanoic acid and methanethiol. This reaction is analogous to the enzymatic hydrolysis of other thioesters, which is a key step in many biosynthetic and degradative pathways. libretexts.org Enzymes such as lipases and esterases have also been shown to be capable of cleaving methyl esters. nih.govthieme-connect.denih.govrsc.orgorganic-chemistry.org The substrate specificity of these enzymes can be broad, and it is plausible that some could act on this compound.
The resulting hexanoic acid can be activated to hexanoyl-CoA and subsequently enter the beta-oxidation pathway for energy production. libretexts.org Methanethiol can be metabolized through various pathways, including oxidation to formaldehyde (B43269) and hydrogen sulfide, which can then be further assimilated or detoxified by the organism.
Computational Chemistry and Theoretical Modeling
Molecular Structure and Conformation Analysis
The three-dimensional structure and conformational flexibility of S-Methyl hexanethioate are key determinants of its physical properties and chemical reactivity. Conformational analysis involves identifying the molecule's stable isomers (conformers) and determining their relative energies.
Computational methods such as molecular mechanics (MM) and density functional theory (DFT) are employed for this purpose. mdpi.com An initial conformational search can be performed using MM force fields to explore the potential energy surface and identify low-energy structures. These structures are then typically optimized at a higher level of theory, such as DFT with a suitable basis set (e.g., B3LYP/6-31G*), to obtain accurate geometries and relative energies. mdpi.comrsc.org
The primary focus of a conformational analysis of this compound would be the rotation around the C-C single bonds of the hexanoyl chain and the C-S bond of the thioester group. The relative orientation of the carbonyl group and the S-methyl group dictates the presence of syn and anti conformers, which often have different stabilities. For flexible molecules, identifying the global minimum energy conformer is crucial for subsequent reactivity and property predictions. nih.gov
Table 1: Illustrative Calculated Structural Parameters for the Lowest Energy Conformer of this compound (Note: This data is representative of typical outputs from DFT calculations and is for illustrative purposes.)
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| C=O | 1.215 |
| C-S | 1.780 |
| S-CH₃ | 1.821 |
| Bond Angles (°) | |
| O=C-S | 123.5 |
| C-S-CH₃ | 100.2 |
| Dihedral Angle (°) | |
| O=C-S-CH₃ | 0.5 (syn-periplanar) |
Reaction Mechanism Predictions and Energy Profiles
Theoretical modeling is instrumental in elucidating the mechanisms of chemical reactions involving thioesters, such as hydrolysis, aminolysis, and thiol-thioester exchange. frontiersin.orgwikipedia.org These reactions are fundamental in both industrial and biological contexts. Computational methods can map the entire reaction pathway, identifying transition states and intermediates. ulisboa.pt
Table 2: Illustrative Predicted Energy Profile for the Base-Catalyzed Hydrolysis of this compound (Note: This data is representative of typical outputs from DFT calculations in a simulated aqueous environment and is for illustrative purposes.)
| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants (Thioester + OH⁻) | 0.0 |
| 2 | Transition State 1 (Nucleophilic Attack) | +15.2 |
| 3 | Tetrahedral Intermediate | -8.5 |
| 4 | Transition State 2 (Leaving Group Departure) | +5.7 |
| 5 | Products (Carboxylate + Methanethiol) | -22.0 |
Spectroscopic Property Simulations
Computational chemistry allows for the prediction of various spectroscopic properties, which can aid in the identification and characterization of this compound.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and coupling constants (J) can be calculated using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing these simulated spectra with experimental data helps confirm the molecular structure and assign specific peaks. thegoodscentscompany.com
Vibrational Spectroscopy: Infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. This is typically done through a frequency calculation on the optimized geometry of the molecule. The predicted vibrational modes can be assigned to specific functional groups, such as the characteristic C=O stretch of the thioester, providing valuable structural information.
Table 3: Illustrative Comparison of Simulated and Experimental Spectroscopic Data for this compound (Note: This data is representative of a comparison between computationally predicted and experimentally observed values and is for illustrative purposes.)
| Spectroscopic Property | Simulated Value | Experimental Value |
|---|---|---|
| ¹³C NMR Chemical Shift (ppm) | ||
| Carbonyl Carbon (C=O) | 198.5 | 199.2 |
| S-Methyl Carbon (S-CH₃) | 11.8 | 12.5 |
| IR Frequency (cm⁻¹) | ||
| C=O Stretch | 1685 | 1690 |
| C-S Stretch | 710 | 705 |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific chemical property. wikipedia.org For a flavor compound like this compound, a QSAR study could aim to predict properties like odor threshold, flavor profile, or potential mutagenicity. nih.govnih.gov
The process involves several steps:
Data Collection: A dataset of structurally related compounds (e.g., various thioesters and esters) with measured activity data is compiled. researchgate.net
Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecule's structure and can be constitutional, topological, geometric, or electronic.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed activity. nih.gov
Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov
A hypothetical QSAR model for predicting the odor threshold of thioesters might take the form of an equation where descriptors related to molecular size, polarity, and electronic properties are found to be significant. nih.govnih.gov
Table 4: Illustrative Parameters for a Hypothetical QSAR Model Predicting Odor Threshold (Note: This table represents a potential QSAR model for a class of compounds including this compound and is for illustrative purposes only.)
| Model Equation | log(1/Threshold) = β₀ + β₁(logP) + β₂(E_LUMO) + β₃(ASA) |
|---|---|
| Descriptor | Description |
| logP | Octanol-water partition coefficient (hydrophobicity) |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital (electrophilicity) |
| ASA | Accessible Surface Area (molecular size) |
| Statistical Parameters | Value |
| R² (Coefficient of determination) | 0.85 |
| Q² (Cross-validated R²) | 0.78 |
Emerging Research Frontiers in S Methyl Hexanethioate Studies
S-Methyl hexanethioate, a simple fatty acyl thioester, is gaining recognition for its role in flavor chemistry and its potential involvement in various biological systems. While research on this specific compound has been limited, emerging scientific frontiers are poised to unravel its complexities, from its discovery and synthesis to its intricate biological and ecological functions.
Q & A
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis and manipulation. Wear nitrile gloves and chemical-resistant goggles to prevent dermal/ocular exposure. Store in sealed containers under nitrogen to inhibit oxidation. Dispose of waste via approved hazardous waste programs, referencing SDS guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
